molecular formula C13H19N3O3 B2537769 2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421454-05-8

2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2537769
CAS RN: 1421454-05-8
M. Wt: 265.313
InChI Key: ZGQFNSULUUXSSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and potential applications. Unfortunately, the specific molecular structure analysis for “2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone” is not available in the current literature .

Scientific Research Applications

Enhancing Cognitive Functions

Research has identified derivatives of ethoxy compounds, like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone, demonstrating potential in improving cognitive functions, specifically in enhancing learning and memory in mice. These compounds showed significant effects in reducing error frequency and prolonging latency in memory tests, indicating their promise for further exploration in cognitive dysfunction treatments (Zhang Hong-ying, 2012).

Antibacterial Activity

Compounds containing the piperidine and pyrimidin moieties have been synthesized and evaluated for their antibacterial activities. The studies revealed that some derivatives, including 1-(4-(4-piperidin-1-yl)phenyl)ethanone and its synthesized analogues, exhibited notable antibacterial properties against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Analgesic and Antiparkinsonian Activities

Research into the therapeutic applications of pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated significant analgesic and antiparkinsonian activities. These compounds, through various synthetic routes, have shown effects comparable to established drugs like Valdecoxib® and Benzatropine®, highlighting their potential in treating pain and Parkinson's disease (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).

Microwave-Mediated Synthesis

Innovations in synthetic chemistry have leveraged microwave irradiation for the regioselective synthesis of complex pyrimidine derivatives under solvent-free conditions. This approach has facilitated the efficient production of novel compounds, underscoring the method's utility in streamlining chemical synthesis processes and exploring new pharmacologically active compounds (J. V. Eynde, Nancy Hecq, O. Kataeva, C. Kappe, 2001).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone” is not available in the current literature .

Safety and Hazards

The safety and hazards associated with a compound are critical for understanding its potential risks. Unfortunately, specific safety and hazard information for “2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone” is not available in the current literature .

properties

IUPAC Name

2-ethoxy-1-(4-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-18-10-12(17)16-8-4-11(5-9-16)19-13-14-6-3-7-15-13/h3,6-7,11H,2,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQFNSULUUXSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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